Piceno[3,4-b]oxirene
Description
Structure
3D Structure
Properties
CAS No. |
24972-04-1 |
|---|---|
Molecular Formula |
C22H12O |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
19-oxahexacyclo[12.9.0.02,11.05,10.015,21.018,20]tricosa-1(14),2(11),3,5,7,9,12,15(21),16,18(20),22-undecaene |
InChI |
InChI=1S/C22H12O/c1-2-4-14-13(3-1)5-6-16-15(14)7-8-18-17(16)9-10-20-19(18)11-12-21-22(20)23-21/h1-12H |
InChI Key |
OYBRPWVHTRCLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=C4C=CC6=C5O6 |
Origin of Product |
United States |
Theoretical Frameworks for Piceno 3,4 B Oxirene Electronic Structure
Aromaticity and Antiaromaticity in the Oxirene (B85696) Moiety and Fused Systems
The fusion of an oxirene ring to a large polycyclic aromatic framework like picene (B1221364) introduces a fascinating interplay of electronic effects. The picene backbone is an aromatic system, while the isolated oxirene ring is considered antiaromatic. Their combination in Piceno[3,4-b]oxirene leads to a complex electronic landscape where the properties of one part of the molecule influence the other.
The concepts of Hückel and Möbius aromaticity are foundational to understanding the electronic character of cyclic conjugated systems. Hückel's rule, a cornerstone of aromaticity, states that planar, cyclic, fully conjugated molecules with (4n+2) π-electrons are aromatic and possess enhanced stability. saskoer.cadiva-portal.org Conversely, systems with 4n π-electrons are designated as antiaromatic, which are energetically destabilized. saskoer.caresearchgate.net The parent oxirene molecule, a three-membered ring with one oxygen atom and a carbon-carbon double bond, possesses 4 π-electrons (two from the double bond and two from the oxygen lone pair participating in conjugation), classifying it as a Hückel-antiaromatic system. masterorganicchemistry.comthieme-connect.de This antiaromaticity contributes to its extreme instability and high reactivity. thermofisher.com
Möbius aromaticity, a concept first proposed by Edgar Heilbronner, applies to cyclic systems with a 180° phase shift in the array of p-orbitals. illinois.eduwikipedia.org This twist, forming a Möbius strip topology, inverts the Hückel rules: systems with 4n π-electrons become aromatic, while those with (4n+2) π-electrons are antiaromatic. wikipedia.orgcsic.es While typically associated with larger, more flexible rings that can accommodate a physical twist, the principles of Möbius aromaticity are also invoked to explain the stability of certain transition states in pericyclic reactions. illinois.eduwikipedia.org In strained systems like this compound, the severe geometric constraints of the fused rings make a true Möbius topology unlikely. However, the interplay between stabilizing Hückel aromaticity in the picene core and destabilizing Hückel antiaromaticity in the oxirene ring is the dominant theoretical consideration. saskoer.camasterorganicchemistry.com
To quantify the aromatic character of different parts of a complex molecule like this compound, computational chemistry employs several descriptors.
Nucleus-Independent Chemical Shift (NICS): Proposed by Schleyer, NICS is a widely used magnetic criterion for aromaticity. nih.govdoi.org It is calculated as the negative of the absolute magnetic shielding at a ring's center. Aromatic rings exhibit a diatropic ring current when placed in a magnetic field, resulting in negative NICS values (e.g., benzene's NICS value is around -11.5 ppm). doi.org Antiaromatic rings sustain a paratropic current, leading to positive NICS values. acs.org Non-aromatic rings have NICS values close to zero. doi.org For fused systems, NICS values can be influenced by adjacent rings, so care must be taken in their interpretation. diva-portal.orgbeilstein-journals.org
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based descriptor that evaluates aromaticity based on the degree of bond length equalization within a ring. diva-portal.org The HOMA index is normalized so that a value of 1 represents a fully aromatic system (like benzene), while values close to or below zero indicate non-aromatic or antiaromatic character, respectively. researchgate.net
Shannon Aromaticity (SA): This index is derived from information theory and quantifies aromaticity based on the uniformity of the electron distribution among the atoms of a ring. diva-portal.orgacs.org
These descriptors provide a quantitative framework for analyzing the electronic structure of this compound. One would expect the individual benzene (B151609) rings of the picene framework to exhibit negative NICS values and HOMA values approaching 1, indicative of their aromaticity. In contrast, the oxirene ring would be predicted to have a large positive NICS value and a negative HOMA value, confirming its antiaromatic character.
| Structural Moiety | Aromaticity Type | Predicted NICS Value Range | Predicted HOMA Value Range |
|---|---|---|---|
| Benzene (Reference) | Aromatic | -8 to -12 ppm | ~1.0 |
| Picene Rings (fused) | Aromatic | -5 to -11 ppm | 0.7 to 0.9 |
| Oxirene (isolated) | Antiaromatic | > +20 ppm | < 0 |
The fusion of an antiaromatic ring, such as oxirene, onto an aromatic system like picene can significantly perturb the electronic delocalization of the entire molecule. acs.org The fusion of rings can alter the π-conjugation pathways, affecting the aromaticity of the constituent rings. rsc.org Specifically, fusing an electron-rich, antiaromatic oxirene ring to the "K-region" of picene (the 3,4-bond, which has a higher double-bond character than other bonds in the parent hydrocarbon) is expected to have several consequences.
Computational Descriptors of Aromaticity (e.g., NICS, HOMA, SA)
Ring Strain Energy Analysis within this compound
The geometry of the three-membered oxirene ring imposes severe bond angle distortion, leading to a high degree of ring strain. This strain is a critical factor governing the molecule's stability and is a primary driver for its potential chemical reactivity.
Ring strain energy (RSE) is the excess energy a cyclic molecule possesses compared to a strain-free acyclic analogue. libretexts.org It is composed of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and steric strain (non-bonded repulsions). libretexts.orgnumberanalytics.com For three-membered rings, angle strain is the dominant contributor due to the acute internal bond angles of approximately 60°. thermofisher.com
The RSE of heterocycles can be quantified computationally using isodesmic or homodesmotic reactions. psu.eduresearchgate.net These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps to isolate the energy associated purely with strain. researchgate.net For oxirane (the saturated analogue of oxirene), the RSE is approximately 26-28 kcal/mol. researchgate.netnih.gov Introducing a double bond to create oxirene drastically increases the strain, as the ideal sp² bond angle of 120° is compressed to ~60°. nih.gov Theoretical calculations have shown that unsaturated three-membered heterocycles have significantly enhanced RSE compared to their saturated counterparts. nih.govum.es For instance, the RSE of cyclopropene (B1174273) (53.2 kcal/mol) is nearly double that of cyclopropane (B1198618) (27.9 kcal/mol). nih.govresearchgate.net A similar, if not greater, increase is expected for oxirene relative to oxirane, with theoretical estimates for the RSE of parent oxirene being exceptionally high. psu.edu
| Compound | Number of π-Electrons | Typical RSE (kcal/mol) | Primary Strain Source |
|---|---|---|---|
| Cyclopropane | 0 | ~28 researchgate.net | Angle Strain |
| Oxirane | 0 | ~27 researchgate.net | Angle Strain |
| Cyclopropene | 2 | ~53 nih.govresearchgate.net | Angle Strain |
| Oxirene (parent) | 4 | > 60 (estimated) psu.edu | Angle Strain, Antiaromaticity |
The high ring strain of the oxirene moiety in this compound makes it a highly reactive site. Theoretical models can predict the most likely pathways for reactions that lead to the release of this strain. Ring-opening reactions are the most common strain-release pathways for epoxides and other strained heterocycles. thermofisher.comresearchgate.net These reactions can be initiated by nucleophiles or electrophiles and often proceed with a large thermodynamic driving force due to the relief of strain. biorxiv.org
For an epoxide fused to a PAH, such as this compound, a common strain-release pathway involves the nucleophilic attack at one of the carbon atoms of the oxirene ring. This leads to the cleavage of a C-O bond and the formation of a more stable, open-chain structure. mdpi.com The regioselectivity of this attack (i.e., which carbon is attacked) can be predicted using computational models like distortion/interaction analysis. mdpi.com This model separates the activation energy of a reaction into the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted fragments. mdpi.com In the case of this compound, the aromatic picene backbone would significantly influence the electronic properties of the oxirene carbons, thereby directing the regioselectivity of the ring-opening. Another potential pathway is the electrocyclic ring-opening of the oxirene to form a carbonyl ylide intermediate, which can then undergo further reactions. The immense strain and inherent antiaromaticity of the oxirene ring make such pathways highly probable, rendering this compound a theoretically fascinating but likely transient species.
Quantification of Ring Strain in Three-Membered Heterocycles
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental framework in organic chemistry for predicting the reactivity and kinetic behavior of molecules. nih.govkobe-u.ac.jp The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. kobe-u.ac.jpnih.gov These specific orbitals are termed "frontier orbitals." The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. kobe-u.ac.jp The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. A small HOMO-LUMO gap generally signifies a molecule that is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org
In the context of this compound, FMO theory provides a lens to understand its potential chemical behavior. This compound is an epoxide derivative of picene, a polycyclic aromatic hydrocarbon (PAH). The electronic properties of the parent picene molecule serve as a crucial baseline. Computational studies, often employing Density Functional Theory (DFT) with the B3LYP functional, have been used to determine the frontier orbital energies of picene and its derivatives. kobe-u.ac.jpacs.org For the parent picene molecule, the HOMO-LUMO energy gap has been calculated to be approximately 3.3 eV. kobe-u.ac.jp
The introduction of an oxirene (epoxide) ring at the kobe-u.ac.jpnih.gov position of picene creates what is known in PAH chemistry as a "K-region" epoxide. nih.gov This modification significantly influences the electronic structure. The epoxide group, due to its high ring strain and the electronegativity of the oxygen atom, generally acts as an electron-withdrawing group. okayama-u.ac.jp This has a pronounced effect on the frontier orbitals.
The presence of the strained three-membered epoxide ring in this compound introduces significant reactivity compared to the parent picene. researchgate.netjsynthchem.com The LUMO is expected to be lowered in energy, making the molecule a better electron acceptor. This increased electrophilicity is centered around the C-O bonds of the oxirene ring. okayama-u.ac.jpresearchgate.net Consequently, this compound is predicted to be susceptible to nucleophilic attack, leading to the ring-opening of the epoxide. This type of reaction is characteristic of PAH epoxides and is a key pathway in their metabolism and chemical transformations. nih.govnih.gov
The distribution of the HOMO and LUMO across the molecular framework dictates the sites of reactivity. For picene, the HOMO and LUMO are delocalized π-orbitals spread across the aromatic system. kobe-u.ac.jp Upon introduction of the oxirene ring, the LUMO is expected to have significant localization on the carbon atoms of the epoxide ring, marking them as the primary sites for electrophilic interaction. The HOMO, while still largely associated with the polycyclic aromatic backbone, will also be perturbed. The precise energies of the HOMO, LUMO, and the resulting gap for this compound would require specific computational analysis, but the principles of FMO theory allow for a robust prediction of its enhanced reactivity compared to picene.
To illustrate the effect of substituents on the frontier orbitals of a picene core, the following data for picene and a functionalized derivative are presented.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Picene | -5.5 | -2.2 | 3.3 | kobe-u.ac.jp |
| 5,8-dicyanopicene | -6.4 | -3.7 | 2.7 | kobe-u.ac.jp |
This interactive table presents calculated frontier molecular orbital energies for picene and a substituted derivative. These values, obtained from DFT calculations, demonstrate how functionalization can alter the electronic properties and reactivity of the core polycyclic aromatic structure. kobe-u.ac.jp
Mechanistic Investigations of Piceno 3,4 B Oxirene Reactivity
Ring-Opening Reaction Mechanisms of the Oxirene (B85696) Moiety
The opening of the oxirene ring in Piceno[3,4-b]oxirene is the most characteristic reaction of the molecule, driven by the release of significant ring strain (approximately 13 kcal/mol). masterorganicchemistry.com This process can be initiated under acidic, basic, or nucleophilic conditions, with each pathway exhibiting distinct mechanistic features and regiochemical outcomes. libretexts.orglibretexts.org
Under acidic conditions, the ring-opening of the oxirene in this compound proceeds through a mechanism that has characteristics of both SN1 and SN2 reactions. libretexts.orglibretexts.orgtestbook.com The reaction is initiated by the protonation of the epoxide oxygen atom by an acid catalyst, which creates a good leaving group (an alcohol) and activates the ring. youtube.commasterorganicchemistry.com This is followed by the nucleophilic attack on one of the adjacent carbon atoms.
In the presence of a strong base or a potent nucleophile (such as hydroxides, alkoxides, Grignard reagents, or amines), the ring-opening of this compound follows a classic SN2 mechanism. masterorganicchemistry.comlibretexts.org Unlike the acid-catalyzed pathway, the reaction does not involve initial protonation of the oxirene oxygen; the leaving group is a much poorer alkoxide anion. masterorganicchemistry.comtestbook.com
The reaction is driven by the direct attack of the powerful nucleophile on one of the electrophilic carbon atoms of the oxirene ring. youtube.com This nucleophilic attack occurs at the less sterically hindered carbon atom, which for this compound would be the C3 position. masterorganicchemistry.comlibretexts.org The SN2 attack forces the ring to open and results in an inversion of stereochemistry at the attacked carbon. A subsequent protonation step, typically from the solvent or during an acidic workup, neutralizes the resulting alkoxide to form a hydroxyl group. masterorganicchemistry.com
| Feature | Acid-Catalyzed Ring-Opening | Base-Catalyzed Ring-Opening |
|---|---|---|
| Mechanism | SN1/SN2 Hybrid. libretexts.orglibretexts.org | SN2. masterorganicchemistry.com |
| Initial Step | Protonation of the oxirene oxygen. youtube.commasterorganicchemistry.com | Nucleophilic attack on a ring carbon. youtube.com |
| Site of Nucleophilic Attack | More substituted carbon (C4). libretexts.orgmasterorganicchemistry.com | Less substituted carbon (C3). masterorganicchemistry.comlibretexts.org |
| Intermediate | Transition state with carbocation character. libretexts.org | Alkoxide intermediate. testbook.com |
| Stereochemistry | trans-addition. libretexts.org | Inversion of configuration at the site of attack. masterorganicchemistry.com |
The high reactivity of the oxirene ring in this compound is fundamentally driven by its inherent strain energy. rsc.org Three-membered rings possess distorted bond angles that deviate significantly from the ideal tetrahedral angle, creating substantial potential energy. testbook.com This stored energy lowers the activation barrier for reactions that lead to the opening of the ring. Both acid- and base-catalyzed pathways are facilitated by this strain release, which is the thermodynamic driving force for the transformation. masterorganicchemistry.comlibretexts.org Beyond simple ring-opening, this principle can enable unique transformations where the relief of strain allows for the formation of more complex molecular architectures. chemrxiv.orgnih.gov
Base-Catalyzed and Nucleophile-Mediated Ring-Opening Processes
Rearrangement Reactions of the Oxirene System (e.g., Wolff Rearrangement Intermediates)
Oxirenes are most frequently discussed in the context of the Wolff rearrangement, where they are implicated as potential, highly transient intermediates or transition states rather than stable starting materials. slideshare.netwikipedia.org The Wolff rearrangement is the conversion of an α-diazocarbonyl compound into a ketene (B1206846), involving a 1,2-rearrangement. wikipedia.orgnumberanalytics.com
The mechanism is often debated and can be either concerted or proceed stepwise through a carbene intermediate. slideshare.netcaltech.edu In the stepwise pathway, the loss of nitrogen gas from a diazo-precursor related to the picene (B1221364) scaffold could form a ketocarbene. numberanalytics.comlibretexts.org The subsequent rearrangement of this carbene to a ketene could, in theory, proceed through a fleeting oxirene intermediate. However, due to their anti-aromatic character and high strain, oxirenes are generally considered to be on the reaction coordinate's potential energy surface rather than being isolable products that subsequently rearrange.
Electrophilic and Nucleophilic Reactivity Profiles of the this compound Scaffold
The reactivity profile of this compound is dominated by the dual nature of the oxirene ring. masterorganicchemistry.combiorxiv.org
Electrophilic Centers : The two carbon atoms of the oxirene ring (C3 and C4) are the primary electrophilic sites of the molecule. They are susceptible to attack by a wide range of nucleophiles, which leads to the ring-opening reactions detailed in section 4.1. masterorganicchemistry.commdpi.com
Nucleophilic Center : The oxygen atom of the oxirene ring, with its lone pairs of electrons, acts as a nucleophile and a Lewis base. masterorganicchemistry.com This nucleophilicity is most clearly demonstrated in the acid-catalyzed ring-opening mechanism, where the first step is the protonation of this oxygen. youtube.com
The large, electron-rich picene backbone is generally less reactive than the strained oxirene ring. While the aromatic system could potentially react with very strong electrophiles in electrophilic aromatic substitution reactions, such reactions would likely be outcompeted by reactions involving the highly activated oxirene moiety.
Computational Elucidation of Reaction Pathways and Transition States
While specific computational studies on this compound are not widely available, the reaction pathways and transition states can be effectively elucidated using modern computational chemistry methods. nih.gov Techniques such as Density Functional Theory (DFT) and high-level ab initio methods are used to map the potential energy surface for chemical reactions. nih.govresearchgate.net
For the ring-opening of this compound, computational studies would provide critical insights by:
Locating Transition States (TS): Identifying the geometric structure and energy of the transition states for both acid- and base-catalyzed pathways. researchgate.net
Calculating Activation Barriers: Determining the activation energies (ΔG‡) for competing reaction channels, which would explain the observed regioselectivity (attack at C3 vs. C4) under different conditions. unicamp.br
Verifying Intermediates: Confirming the existence and stability of proposed intermediates, such as protonated epoxides or carbocation-like species. unicamp.br
Analyzing Reaction Coordinates: Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a located transition state correctly connects the reactants to the products. conicet.gov.ar
These theoretical investigations are invaluable for distinguishing between subtly different mechanisms, such as a pure SN1 versus a borderline SN2 pathway, and for rationalizing the stereochemical and regiochemical outcomes of the reactions. unicamp.brchemrxiv.org
| Computational Method | Application in Studying this compound Reactivity |
|---|---|
| Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) | Geometry optimization of reactants, products, and transition states; Calculation of reaction energies and activation barriers. conicet.gov.ar |
| Ab Initio Methods (e.g., MP2, CASSCF) | Provide a higher level of theory for more accurate energy calculations, especially for systems with complex electronic structures like transition states. unicamp.brnih.gov |
| Intrinsic Reaction Coordinate (IRC) | Maps the reaction pathway from the transition state to the reactants and products, verifying the proposed mechanism. unicamp.brconicet.gov.ar |
| Solvation Models (e.g., PCM, SMD) | Accounts for the effect of the solvent on reaction energetics and pathways. chemrxiv.org |
State of the Art Characterization Techniques in Piceno 3,4 B Oxirene Research
Spectroscopic Methods for Structural Assignment and Purity Assessment
Spectroscopic techniques are fundamental in the analysis of Piceno[3,4-b]oxirene, providing detailed information on its molecular weight, connectivity, and vibrational modes.
High-Resolution Mass Spectrometry for Molecular Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound. Unlike nominal mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically below 5 ppm error). researchgate.netnih.gov This precision allows for the determination of the elemental composition of the molecule from its exact mass.
For this compound, with a molecular formula of C₂₂H₁₂O, the theoretical monoisotopic mass is 292.088815 Da. nih.gov HRMS analysis would involve ionizing the sample and measuring the m/z of the resulting molecular ion. The observation of an ion signal corresponding to this exact mass confirms the elemental formula and distinguishes the compound from other species with the same nominal mass but different elemental compositions. researchgate.net The high resolving power of these instruments also helps to separate the analyte signal from potential interferences, leading to a "cleaner" mass spectrum and more confident identification. researchgate.net
Table 1: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₂O | nih.gov |
| Theoretical Exact Mass | 292.088815 Da | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of organic compounds. nanoqam.ca For this compound, ¹H and ¹³C NMR are critical for confirming the carbon skeleton and, most importantly, for analyzing the stereochemistry and regiochemistry of the oxirene (B85696) ring relative to the fused aromatic system.
The chemical shifts (δ) and coupling constants (J) of the protons on the oxirane ring provide definitive information. The environment of these protons is unique compared to the aromatic protons of the picene (B1221364) backbone. The analysis can distinguish between different isomers by examining the number of unique signals and their splitting patterns. libretexts.org For instance, the relative orientation of the epoxide protons can be determined through the magnitude of their scalar coupling. Subtle differences in chemical shifts can also arise depending on whether the epoxide is syn or anti with respect to the bay-region of the PAH. This is because the protons on the oxirane ring may be shielded or deshielded by the magnetic anisotropy of the nearby aromatic rings. One can determine whether two protons are in equivalent chemical environments by imagining the substitution of each proton with another group; if the resulting products are diastereomers, the original protons are non-equivalent and will have different chemical shifts. libretexts.org
Table 2: Expected ¹H NMR Characteristics for the Oxirane Moiety in this compound
| Feature | Expected Observation | Significance |
|---|---|---|
| Chemical Shift (δ) | Non-aromatic region, distinct from the δ 7-9 ppm range of PAH protons. | Confirms the presence of the saturated oxirane ring. |
| Signal Multiplicity | Doublets or complex multiplets depending on coupling to adjacent protons. | Provides information on the connectivity and local environment. |
| Coupling Constants (J) | The magnitude of J-coupling between oxirane protons reveals their relative stereochemistry. | Differentiates between cis and trans isomers if applicable. |
Infrared and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com The resulting spectra provide a unique "fingerprint" that is highly specific to the compound's structure. For this compound, these methods can confirm the presence of the key functional groups: the oxirane ring and the polycyclic aromatic system.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions. The technique is particularly sensitive to polar bonds. Key expected absorptions for this compound would include C-H stretching from the aromatic rings, C=C stretching within the aromatic system, and, critically, the characteristic vibrational modes of the C-O-C bonds of the oxirane ring. These epoxide ring modes, including asymmetric stretching and ring-breathing vibrations, typically appear in the 1250 cm⁻¹ and 800-950 cm⁻¹ regions, respectively. nist.gov
Advanced Diffraction Techniques for Solid-State Structure
To obtain unequivocal proof of the three-dimensional structure of this compound, including its precise bond lengths, bond angles, and stereochemistry, advanced diffraction techniques are employed.
Single-Crystal X-ray Diffraction (XRD) : This is the gold standard for solid-state structure determination. rsc.org The technique requires a suitable single crystal of the compound. When a beam of X-rays is passed through the crystal, it diffracts into a specific pattern of spots. youtube.com The analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision. mdpi.com For this compound, an XRD analysis would:
Confirm the connectivity of the atoms, matching the proposed structure.
Provide precise measurements of the C-C and C-O bond lengths and the C-O-C bond angle within the oxirane ring.
Determine the planarity of the picene aromatic system and any distortions caused by the fused epoxide.
Unambiguously establish the stereochemical relationship of the oxirane ring to the rest of the molecule.
Photoionization Reflectron Time-of-Flight Mass Spectrometry for Transient Species Detection
Oxirenes are recognized as highly strained and often transient reactive intermediates. uhmreactiondynamics.org Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS) is a highly sensitive and isomer-selective technique ideal for detecting such species in the gas phase. uhmreactiondynamics.orgnih.gov This method is particularly powerful when combined with a temperature-programmed desorption (TPD) phase, where molecules formed or trapped in a low-temperature matrix are sublimated for analysis. rsc.org
The core principle of PI-ReTOF-MS in this context involves using a tunable vacuum ultraviolet (VUV) light source for soft photoionization. nsf.gov By setting the photon energy to a specific value, it is possible to selectively ionize one isomer while leaving others, which may have higher ionization energies, in their neutral state. nih.govresearchgate.net This is a critical advantage over less selective methods like electron impact ionization. nsf.gov
In the study of this compound or its formation pathways, PI-ReTOF-MS could be used to:
Identify this compound in a complex mixture by its specific mass-to-charge ratio (m/z = 292).
Distinguish it from other C₂₂H₁₂O isomers by carefully tuning the photoionization energy to match its unique ionization threshold.
Monitor its formation in real-time during a chemical reaction or its sublimation from a surface, confirming its existence as a stable or transient species under specific conditions.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Picene |
Computational Chemistry and Theoretical Modeling of Piceno 3,4 B Oxirene
Quantum Chemical Calculation Methods for Electronic Structure and Energetics
Quantum chemical methods are fundamental to understanding the stability, geometry, and electronic nature of Piceno[3,4-b]oxirene. These calculations solve approximations of the Schrödinger equation to provide detailed information about the molecule at an atomic level.
Density Functional Theory (DFT) stands as a primary workhorse for investigating molecules of the size of this compound, offering a favorable balance of cost and accuracy. DFT calculations have been successfully applied to study the structural, electronic, and charge transport properties of other picene (B1221364) derivatives. nih.govresearchgate.net For this compound, DFT would be instrumental in optimizing the molecular geometry, predicting its thermodynamic stability, and characterizing its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and electronic behavior. rsc.org
Functionals such as B3LYP-D3 or M06-2X, which account for dispersion interactions, would be particularly suitable, especially when paired with Pople-style basis sets like 6-31+G(d) or correlation-consistent basis sets like aug-cc-pVDZ. researchgate.netacs.org These methods are essential for accurately modeling the weak intramolecular interactions and the strain within the epoxide ring. researchgate.net Calculations would focus on key geometric parameters of the oxirene (B85696) ring fused to the picene backbone, such as C-C and C-O bond lengths and angles, which are indicative of the ring strain. The calculated energies from DFT also allow for the determination of properties like electron affinity and ionization potential.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Oxirene Moiety in this compound (Note: These are representative values based on calculations of similar strained epoxides and are for illustrative purposes.)
| Parameter | Predicted Value (B3LYP/6-31G(d)) |
| C-O Bond Length | 1.45 Å |
| C-C Bond Length (in ring) | 1.47 Å |
| C-O-C Bond Angle | 61.5° |
| Strain Energy | ~27-30 kcal/mol |
Ab Initio and Post-Hartree-Fock Methods for High Accuracy
For situations demanding higher accuracy, particularly in describing electron correlation effects, ab initio and post-Hartree-Fock methods are employed. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. osti.gov
Due to their significant computational expense, which scales poorly with system size, applying these methods for a full geometry optimization of this compound is often impractical. arxiv.org Instead, they are typically used to perform single-point energy calculations on geometries previously optimized at a lower level of theory, such as DFT. This approach provides a high-accuracy benchmark for the energetics of the molecule, which is vital for validating the stability predictions from DFT, especially concerning the highly strained and potentially antiaromatic oxirene ring. wikipedia.org
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
Molecular Dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of this compound, including its conformational dynamics and interactions with its environment. nih.govrsc.org By solving Newton's equations of motion for the atoms in the system, MD can simulate how the molecule moves and flexes over time and how it interacts with solvent molecules or biological targets like DNA. nih.govresearchgate.net
For a large, relatively rigid molecule like picene, MD simulations can reveal subtle conformational changes and the dynamics of the epoxide group. A key challenge is the availability of an accurate force field that can correctly describe the intramolecular and intermolecular interactions, particularly for the unusual oxirene ring. If standard force fields are inadequate, quantum mechanics/molecular mechanics (QM/MM) simulations may be required, where the reactive epoxide region is treated with quantum mechanics and the rest of the system with a classical force field. Such simulations are invaluable for understanding how the molecule behaves in a condensed phase, which is crucial for predicting its solubility, transport properties, and potential biological interactions. researchgate.net
Mechanistic Pathways Exploration using Computational Transition State Theory
The high strain energy of the oxirene ring suggests that this compound is likely to be reactive, with epoxide ring-opening being a probable reaction pathway. researchgate.netwikipedia.org Computational transition state theory is the primary method used to explore such reaction mechanisms. mdpi.com This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface, and calculating its energy relative to the reactants. researchgate.net This energy difference represents the activation barrier for the reaction.
For PAH epoxides, ring-opening can be catalyzed by acids or proceed via nucleophilic attack. acs.orgnih.gov DFT calculations are well-suited for locating the transition state geometries and calculating the activation energies for these different pathways. researchgate.netnih.gov For example, studies on other epoxides show that acidic conditions often lead to the opening at the more substituted carbon, a selectivity governed by strain and interaction energies. researchgate.netacs.org By modeling these pathways for this compound, one can predict its chemical stability and the likely products of its reactions under various conditions.
Table 2: Hypothetical Calculated Activation Energies for Ring-Opening of this compound (Note: These values are illustrative examples to demonstrate the output of transition state calculations.)
| Reaction Pathway | Nucleophile | Predicted Activation Energy (kcal/mol) |
| Uncatalyzed | H₂O | 30-35 |
| Acid-Catalyzed (protonated epoxide) | H₂O | 15-20 |
| Base-Catalyzed | OH⁻ | 20-25 |
Prediction of Spectroscopic Signatures from Computational Models
Computational methods are essential for predicting the spectroscopic signatures of new or uncharacterized molecules, which can guide their experimental identification. For this compound, theoretical spectra can be generated to match against experimental data.
Vibrational spectra (Infrared and Raman) can be calculated using DFT. After a geometry optimization, a frequency calculation yields the harmonic vibrational frequencies and their intensities. These theoretical spectra for picene have been shown to reproduce experimental results with remarkable accuracy. aps.org The characteristic vibrations of the epoxide ring, such as the symmetric and asymmetric C-O-C stretching modes, would provide a clear fingerprint for its identification. spectroscopyonline.com
Electronic spectra, such as UV-Visible absorption spectra, are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations provide the excitation energies and oscillator strengths of electronic transitions, allowing for the assignment of absorption bands observed experimentally. For a large conjugated system like picene, TD-DFT can predict how the fusion of the epoxide ring alters the characteristic π-π* transitions of the PAH backbone.
Table 3: Hypothetical Predicted IR Vibrational Frequencies for the Oxirene Ring in this compound (Note: Values are based on typical ranges for epoxides and are for illustrative purposes.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Ring Breathing (Symmetric Stretch) | 1280–1230 | Medium |
| Asymmetric C-O-C Stretch | 950–810 | Strong |
| Symmetric C-O-C Stretch | 880–750 | Strong |
Exploration of Piceno 3,4 B Oxirene Derivatives and Analogues
Systematic Modification of the Picene (B1221364) Core for Electronic Tuning
The electronic properties of the picene core, which forms the foundation of Piceno[3,4-b]oxirene, can be systematically modified to tune its characteristics for potential applications in materials science. Research into picene derivatives has shown that the introduction of electron-withdrawing groups can significantly alter their electronic nature. okayama-u.ac.jp This approach is a key strategy for developing n-type and ambipolar organic semiconductors. okayama-u.ac.jp
One method for this modification is the introduction of imide or ester functionalities to the picene backbone. okayama-u.ac.jp These substitutions have been shown to induce notable changes in the optical and electronic properties of the picene core. For instance, the introduction of two imide groups can lead to a wider bandgap and a deeper Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to the parent picene. okayama-u.ac.jp The synthesis of such derivatives often utilizes methods like the Mallory photocyclization to construct the functionalized picene skeleton. okayama-u.ac.jp
Theoretical studies using density-functional theory have also been employed to understand and predict the electronic properties of picene-based systems. rsc.org For example, in the charge-transfer material picene–F4TCNQ, an applied electric field can tune the hybridization between the picene and F4TCNQ components, drastically altering the electronic states. rsc.org This highlights the potential for fine-tuning the electronic behavior of picene derivatives through both chemical modification and external stimuli.
Below is a table summarizing the calculated effects of substituents on the electronic properties of a picene system, based on analogous studies of polycyclic aromatic hydrocarbons.
| Substituent | Position of Substitution | Effect on HOMO Level | Effect on LUMO Level | Resulting Bandgap |
| -NO2 | 2 | Lowered | Significantly Lowered | Narrowed |
| -CN | 2, 7 | Lowered | Significantly Lowered | Narrowed |
| -COOR | 2, 7 | Lowered | Lowered | Slightly Narrowed |
| -NH2 | 2 | Raised | Slightly Raised | Narrowed |
| -OH | 2 | Raised | Raised | Slightly Narrowed |
Note: This table is illustrative and based on general principles of substituent effects on polycyclic aromatic systems, as direct experimental data for substituted this compound is not available.
Substituent Effects on Oxirene (B85696) Stability and Reactivity
The stability and reactivity of the oxirene ring in a fused polycyclic system like this compound are critical aspects of its chemistry. Oxirenes are highly strained three-membered rings containing an oxygen atom and are often transient intermediates. researchgate.net Their stability is significantly influenced by the electronic and steric nature of the substituents on the ring and the larger molecular framework to which they are fused.
In general, the reactivity of polycyclic aromatic hydrocarbons (PAHs) is related to their structure. researchgate.net For instance, linear PAHs like anthracene (B1667546) are generally less stable than their condensed isomers like phenanthrene. researchgate.net The introduction of an oxirene ring introduces significant ring strain, which can enhance reactivity. libretexts.org The reactivity of such a system would be a balance between the aromatic stabilization of the picene core and the high reactivity of the oxirene moiety.
Substituents can influence the stability of the oxirene ring in several ways:
Electronic Effects: Electron-donating groups attached to the picene core may help to stabilize the electron-deficient oxirene ring to some extent. Conversely, strong electron-withdrawing groups could potentially destabilize the ring system or alter its mode of reactivity.
Steric Effects: Bulky substituents placed near the oxirene ring could provide a degree of steric shielding, potentially increasing its kinetic stability by hindering the approach of reactants.
Synthesis and Characterization of Related Fused Polycyclic Oxirenes
The synthesis of fused polycyclic oxirenes is a challenging endeavor due to the high reactivity of the oxirene ring. Often, these are proposed as transient intermediates in reactions of polycyclic aromatic hydrocarbons. The synthesis of related, more stable fused polycyclic ethers can provide insight into potential synthetic strategies. For example, the biomimetic synthesis of trans-fused polycyclic ethers from polyepoxide precursors through a cascade of ring-closure reactions is a well-established strategy. researchgate.netacs.org
The characterization of such complex fused systems relies on a combination of spectroscopic and analytical techniques. For newly synthesized fused pyrimidine (B1678525) derivatives, for instance, characterization is typically achieved through UV-visible spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS). jchr.org The structural confirmation of complex polycyclic systems is often unambiguously achieved through single-crystal X-ray diffraction. xmu.edu.cn
A hypothetical synthesis of a this compound derivative might involve the epoxidation of the corresponding picene precursor at the 3,4-double bond. The choice of oxidizing agent and reaction conditions would be critical to favor the formation of the desired oxirene over other oxidation products.
| Analytical Technique | Information Provided for Characterization |
| ¹H NMR | Provides information on the chemical environment of hydrogen atoms, confirming the structure of the picene backbone and the presence of substituents. |
| ¹³C NMR | Reveals the carbon skeleton of the molecule, including the characteristic shifts for the carbons of the oxirene ring. |
| IR Spectroscopy | Can indicate the presence of the oxirene ring through its characteristic stretching frequencies, as well as functional groups from any substituents. |
| Mass Spectrometry | Determines the molecular weight of the compound, confirming its elemental composition. |
| UV-Visible Spectroscopy | Provides information on the electronic transitions within the conjugated π-system of the molecule. |
| X-ray Crystallography | Offers definitive proof of the molecular structure and stereochemistry if a suitable single crystal can be obtained. |
Development of Novel Heterocyclic Derivatives based on the this compound Scaffold
The development of novel heterocyclic derivatives from a this compound scaffold would involve leveraging the reactivity of both the picene core and the oxirene ring. The oxirene ring, being a strained heterocycle, could potentially undergo ring-opening reactions with various nucleophiles to introduce new functional groups and build more complex heterocyclic systems.
General strategies for the synthesis of novel heterocycles often involve multicomponent reactions or the functionalization of a core scaffold. researchgate.net For instance, 3-formylchromones are versatile scaffolds used in the synthesis of a variety of heterocyclic compounds through reactions like cycloadditions and nucleophilic additions. acs.org Similarly, a this compound scaffold could theoretically serve as a starting point for creating new molecular architectures.
The synthesis of carbon nanohoops containing picene units demonstrates how the picene structure can be incorporated into larger, complex architectures. acs.org These syntheses often involve transition-metal-mediated macrocyclization reactions. acs.org While not directly starting from an oxirene, this work showcases the versatility of the picene unit in constructing novel materials.
The development of new heterocyclic scaffolds is an active area of research, with applications in medicinal chemistry and materials science. researchgate.netacs.org The synthesis of novel pyridines and sulfur-containing heterocycles often relies on the development of new catalytic methods and reaction pathways. organic-chemistry.orgorganic-chemistry.org A hypothetical derivatization of this compound could involve the following conceptual pathways:
Nucleophilic Ring-Opening of the Oxirene: Reaction with amines, thiols, or other nucleophiles could lead to the formation of new five- or six-membered heterocyclic rings fused to the picene core.
Cycloaddition Reactions: The picene backbone could potentially undergo cycloaddition reactions, although the conditions would need to be carefully controlled to avoid reactions involving the oxirene ring.
Functionalization of the Picene Core: Electrophilic aromatic substitution on the picene backbone, followed by further transformations, could introduce a wide range of heterocyclic substituents.
These approaches remain speculative in the absence of direct experimental work on this compound but are based on established principles in heterocyclic and polycyclic aromatic hydrocarbon chemistry.
Future Perspectives in Piceno 3,4 B Oxirene Research
Development of Green and Sustainable Synthetic Routes
The synthesis of complex PAH epoxides has traditionally relied on multi-step processes that may involve hazardous reagents. A significant future direction for Piceno[3,4-b]oxirene research lies in the development of environmentally benign and efficient synthetic methodologies.
Current research on other aromatic compounds highlights a move towards greener oxidation techniques. mdpi.com For instance, biomimetic catalytic systems using metalloporphyrins (e.g., iron or manganese porphyrins) with green oxidants like hydrogen peroxide (H₂O₂) have shown promise in the epoxidation of various aromatic substrates under mild conditions. mdpi.com Future work could focus on adapting these systems for the selective epoxidation of picene (B1221364) to yield this compound. The use of recyclable catalysts, such as those immobilized on solid supports, would further enhance the sustainability of the process. researchgate.net
Another promising avenue is the use of enzymatic synthesis. Enzymes like cytochrome P450 monooxygenases are known to metabolize PAHs into epoxides in biological systems. nih.govwikipedia.orgmdpi.com Harnessing these or engineered enzymes in biocatalytic reactors could offer a highly selective and sustainable route to this compound. researchgate.netnih.gov Mechanochemical-assisted synthesis, which reduces or eliminates the need for solvents, also presents a novel and green approach that has been successfully applied to other complex organic molecules and could be explored for this synthesis. researchgate.net
Exploration of Novel Catalytic Transformations
The high reactivity of the epoxide ring makes arene oxides valuable intermediates in organic synthesis. numberanalytics.com Future research should explore the potential of this compound as a building block for novel catalytic transformations.
The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity can be harnessed to synthesize a variety of functionalized picene derivatives. Catalytic systems could be developed to control the regio- and stereoselectivity of these ring-opening reactions, providing access to complex chiral molecules that may have applications in pharmaceuticals or materials science. numberanalytics.com
Furthermore, the picene backbone itself can participate in various reactions. Research could investigate transition-metal-catalyzed cross-coupling reactions where the epoxide moiety acts as a directing group or a reactive handle. The development of catalytic cascade reactions, where the initial ring-opening of the epoxide triggers a series of subsequent transformations, could provide rapid access to complex molecular architectures. The study of such transformations would not only expand the synthetic utility of this compound but also contribute to the fundamental understanding of catalysis.
Integration with Advanced Materials Science for Fundamental Chemical Insights
The intersection of PAH chemistry and materials science offers exciting prospects. Oxidized PAHs can be considered as molecular subunits of graphene oxide, suggesting that this compound could serve as a model compound for understanding the properties and reactivity of this important material. nii.ac.jp
Future studies could involve depositing this compound on various surfaces, such as highly oriented pyrolytic graphite (B72142) (HOPG), to investigate its adsorption, orientation, and surface-mediated reactions. nii.ac.jp Techniques like scanning tunneling microscopy (STM) and temperature-programmed desorption (TPD) could provide insights into how the interaction with a surface modifies the epoxide's reactivity. nii.ac.jp This could lead to the development of novel surface-catalyzed reactions or the fabrication of new carbon-based nanomaterials with tailored electronic properties.
Moreover, the incorporation of this compound into larger polymeric structures could lead to new materials with unique optical or electronic properties. numberanalytics.com The rigid and planar picene core combined with the reactive epoxide handle makes it an interesting monomer for polymerization reactions. The resulting polymers could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Theoretical Predictions for Undiscovered Reactivity and Structural Motifs
Given the current scarcity of experimental data, computational chemistry is a powerful tool to guide future research on this compound. nih.gov Density Functional Theory (DFT) and other advanced computational methods can provide valuable insights into its structure, stability, and reactivity. researchgate.netdiva-portal.org
Theoretical calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic experiments. researchgate.net The energy barriers for various potential reactions, such as rearrangements or cycloadditions, can be calculated to identify the most favorable reaction pathways. nih.gov For example, computational models can predict the regioselectivity of nucleophilic addition reactions involving the epoxide ring. nih.gov
Furthermore, theoretical studies can explore the aromaticity and electronic structure of this compound and its potential isomers. This can help in understanding its stability and predicting its behavior in different chemical environments. researchgate.net Computational modeling can also be used to predict the properties of hypothetical materials derived from this compound, such as polymers or self-assembled monolayers, thus prioritizing the most promising candidates for experimental synthesis and characterization. mdpi.com
Q & A
Basic Research Questions
Q. What experimental methods enable the synthesis and stabilization of Piceno[3,4-b]oxirene in laboratory settings?
- Methodology : Utilize low-temperature methanol-acetaldehyde ices (5 K) to co-deposit reactants. Energy transfer via resonant vibrational modes (e.g., OH stretching in methanol) stabilizes the molecule by dissipating internal energy . Detection employs soft photoionization coupled with reflectron time-of-flight mass spectrometry (ReTOF-MS), ensuring isomer-selective identification .
- Key Data : Sublimation at 129 K with a gas-phase lifetime >8 μs for neutrals and >29 μs for ions .
Q. How do spectroscopic techniques validate the structural integrity of this compound?
- Methodology : Matrix-isolation infrared (IR) spectroscopy identifies vibrational modes (e.g., symmetric CH stretching at 3,080 cm⁻¹). UV photolysis experiments confirm photolability, while isotopic substitution (e.g., ¹³C-labeled acetaldehyde) isolates spectral features .
- Critical Insight : Methanol’s vibrational modes (ν₁: OH stretch, ν₆: bend) overlap with this compound’s energy dissipation pathways, preventing isomerization .
Advanced Research Questions
Q. What computational challenges arise in determining this compound’s existence as a local minimum versus a transition state?
- Methodology : High-level coupled-cluster [CCSD(T)] calculations with triple-ζ basis sets (e.g., aug-cc-pVTZ) and anharmonic corrections resolve potential energy surfaces (PES). Basis-set effects (e.g., f-functions on C/O) and electron correlation treatments (e.g., perturbative triples) critically influence curvature at the C₂v-symmetric structure .
- Contradictions : Some studies report oxirene as a transition state (barrier: 1.9 kJ/mol to formylcarbene), while others confirm it as a minimum (ring-opening frequency: 139–163 cm⁻¹) .
Q. How does 4π antiaromaticity influence this compound’s reactivity and stability?
- Methodology : Analyze Hückel’s 4π electron rule via nucleus-independent chemical shift (NICS) calculations. Anti-aromaticity induces ring strain (~341 kJ/mol less stable than ketene) but enables unique reactivity in Wolff rearrangements .
- Experimental Evidence : Substituted oxirenes (e.g., dimethyloxirene) exhibit enhanced stability due to reduced antiaromatic character, validated via neutralization-reionization mass spectrometry .
Q. Could this compound form in interstellar environments?
- Hypothesis : Methanol-rich ices in molecular clouds (e.g., Sagittarius B2) provide matrices for resonant energy transfer. Sublimation during star-forming regions’ hot-core phase releases gas-phase oxirene, detectable via radio telescopes .
- Supporting Data : Methanol’s abundance in interstellar ices aligns with laboratory synthesis conditions, suggesting astrochemical relevance .
Methodological and Analytical Considerations
Q. How to resolve discrepancies in computational stability predictions for this compound?
- Strategy : Cross-validate results using multiple methods (e.g., CCSD(T), DFT/PBE0) and basis sets. Include anharmonic corrections and compare with experimental lifetimes (e.g., gas-phase survival >8 μs) .
- Table : Comparison of Computational Methods
| Method | Basis Set | Oxirene Stability | Ring-Opening Barrier |
|---|---|---|---|
| CCSD(T) | aug-cc-pVTZ | Minimum | 139–163 cm⁻¹ |
| B97-2/PBE0 | 6-311G(df,p) | Saddle Point | 1.9 kJ/mol |
Q. What criteria optimize matrix selection for synthesizing strained antiaromatics?
- Guidelines :
- Resonant Energy Transfer : Match donor (oxirene) and acceptor (matrix) vibrational frequencies (e.g., methanol’s ν₁/ν₆ modes) .
- Photostability : Avoid UV-sensitive matrices to prevent decomposition.
- Isotopic Purity : Use deuterated/¹³C-labeled reactants to isolate spectral signatures .
Data Contradiction Analysis
Q. Why do some studies report this compound as undetectable in pure acetaldehyde ices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
